Home > Products > Screening Compounds P104060 > Trimethyl(methylcyclopentadienyl)platinum(IV)
Trimethyl(methylcyclopentadienyl)platinum(IV) - 94442-22-5

Trimethyl(methylcyclopentadienyl)platinum(IV)

Catalog Number: EVT-330753
CAS Number: 94442-22-5
Molecular Formula: C9H16Pt
Molecular Weight: 319.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atomic number of base material: 78 Platinum
Trimethyl(methyl cyclopentadienyl)platinum(IV) ( MeCpPtMe3) is a commonly used organometallic precursor for platinum.

Synthesis Analysis
  • Preparation of highly dispersed platinum nanoparticles: MeCpPtMe3 is used as a precursor for the synthesis of supported platinum catalysts. The use of ALD allows for precise control over the size and distribution of the nanoparticles. [, , , ]

  • Enhanced catalytic activity and selectivity: Supported platinum catalysts prepared using MeCpPtMe3 exhibit enhanced activity and selectivity in various reactions, including propane dehydrogenation and oxygen reduction. [, ]

Molecular Structure Analysis
  • Electron-Induced Decomposition: Under electron irradiation, MeCpPtMe3 decomposes to yield metallic platinum and volatile byproducts, primarily methane (CH4) and carbon monoxide (CO). This process is central to its use in focused electron beam induced deposition (FEBID). [, , , , , ]

  • Thermal Decomposition: At elevated temperatures, MeCpPtMe3 decomposes thermally, also leading to the formation of platinum. This process is exploited in chemical vapor deposition (CVD) techniques. [, , , ]

  • Reactions with Oxidants: MeCpPtMe3 reacts with oxidants like oxygen (O2) and ozone (O3) to form platinum oxides and volatile byproducts. The specific products and reaction pathways depend on the oxidant and reaction conditions. [, ]

  • Reactions with Hydrogen: MeCpPtMe3 can be reduced by hydrogen (H2) to form platinum metal and volatile byproducts. This reaction is relevant to the preparation of supported platinum catalysts. [, , ]

Mechanism of Action
  • FEBID: In FEBID, low-energy electrons interact with adsorbed MeCpPtMe3 molecules, leading to their dissociation and the formation of platinum atoms. The process involves both dissociative electron attachment (DEA) and dissociative ionization (DI). [, , ]

  • CVD: In CVD, thermal energy drives the decomposition of MeCpPtMe3 on a heated substrate. The process likely involves a combination of surface-mediated and gas-phase reactions, leading to the deposition of platinum. [, ]

  • Catalysis: When used as a precursor for supported platinum catalysts, MeCpPtMe3 first decomposes to form platinum nanoparticles. The specific mechanism of nanoparticle formation is influenced by factors like the support material, presence of promoters, and reaction conditions. [, , ]

Physical and Chemical Properties Analysis
  • Volatility: MeCpPtMe3 is a volatile compound, making it suitable for gas-phase deposition techniques like CVD and FEBID. [, , , ]

  • Thermal Stability: The compound is relatively stable at room temperature but decomposes at elevated temperatures. [, ]

  • Solubility: MeCpPtMe3 is soluble in organic solvents. []

Applications
  • Direct-write fabrication of platinum nanostructures: MeCpPtMe3 is a popular precursor for FEBID, enabling the direct-write fabrication of platinum nanostructures with high spatial resolution. [, , , , ]

  • Creation of functional nanodevices: Platinum nanostructures fabricated using FEBID have potential applications in various fields, including nanoelectronics, sensing, and catalysis. [, ]

Chemical Vapor Deposition (CVD)

  • Deposition of platinum thin films: MeCpPtMe3 can be used in CVD processes to deposit thin films of platinum on various substrates. [, , , ]

  • Fabrication of catalysts: Platinum thin films deposited using CVD are employed in various catalytic applications, including oxidation reactions and fuel cells. []

Future Directions
  • Improving the Purity of FEBID Deposits: Research efforts are focused on mitigating the carbon contamination often observed in platinum deposits prepared using FEBID. Strategies include exploring new precursor molecules, optimizing deposition parameters, and developing post-deposition purification methods. [, ]

  • Expanding Applications in Nanofabrication: The unique capabilities of FEBID with MeCpPtMe3 could be further explored for fabricating complex 3D nanostructures and for integrating platinum nanostructures with other materials. [, ]

  • Developing Sustainable CVD Processes: Future research could focus on developing more sustainable CVD processes using MeCpPtMe3, such as exploring alternative solvents and reducing deposition temperatures. []

  • Tailoring Catalyst Properties through Controlled Synthesis: Further investigations could focus on precisely controlling the size, morphology, and composition of platinum nanoparticles prepared using MeCpPtMe3 to optimize their catalytic performance for specific applications. [, , , ]

(C5H4CH3)Pt(CH3)2

  • Relevance: This compound highlights the stepwise demethylation process that Trimethyl(methylcyclopentadienyl)platinum(IV) undergoes upon electron irradiation. Understanding the stability and reactivity of such intermediates is crucial for controlling the purity and properties of deposited materials in focused electron beam induced deposition (FEBID) processes. []

Neopentasilane (Si(SiH3)4)

  • Compound Description: Neopentasilane is a silicon precursor commonly employed in material science, particularly in the deposition of silicon-containing thin films. It serves as a source of silicon atoms during the co-deposition process with Trimethyl(methylcyclopentadienyl)platinum(IV) to create binary Pt-Si nanostructures. []
  • Relevance: Utilizing Neopentasilane alongside Trimethyl(methylcyclopentadienyl)platinum(IV) demonstrates the ability to fabricate binary metal-silicon nanomaterials with potentially tunable properties, paving the way for applications in nanoelectronics and catalysis. []

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium (Ga(TMHD)3)

  • Compound Description: This compound serves as a precursor in the atomic layer deposition (ALD) process for incorporating gallium into zeolite frameworks. It decomposes on the zeolite surface to form gallium oxide species, which act as Lewis acid sites in bifunctional catalysts. []
  • Relevance: While not structurally similar to Trimethyl(methylcyclopentadienyl)platinum(IV), Ga(TMHD)3 plays a crucial role in creating bifunctional catalysts by introducing acid sites into zeolites. This highlights the broader context of utilizing organometallic precursors for controlled material modification, a concept also central to the use of Trimethyl(methylcyclopentadienyl)platinum(IV). []

Tungsten hexacarbonyl (W(CO)6)

  • Compound Description: Tungsten hexacarbonyl is another widely used precursor in focused ion beam (FIB) and electron beam induced deposition (EBID) techniques. It decomposes under ion or electron beam irradiation to deposit tungsten-containing materials. []
  • Relevance: The comparison of Tungsten hexacarbonyl with Trimethyl(methylcyclopentadienyl)platinum(IV) underscores the importance of precursor selection in determining the properties of deposited materials. Both compounds are crucial for developing high-quality conductors and insulators in microelectronics fabrication. []

Iridium(III) acetylacetonate

  • Compound Description: This compound is an organometallic precursor used in the atomic layer deposition (ALD) of iridium thin films. It offers a controlled way to deposit iridium, a platinum-group metal with distinct catalytic and electronic properties. []
  • Relevance: The successful co-deposition of iridium and platinum using their respective precursors, Iridium(III) acetylacetonate and Trimethyl(methylcyclopentadienyl)platinum(IV), demonstrates the feasibility of preparing Ir-Pt alloy films with controllable compositions. This opens up possibilities for tailoring the catalytic and electronic properties of these materials for various applications. []

Properties

CAS Number

94442-22-5

Product Name

Trimethyl(methylcyclopentadienyl)platinum(IV)

IUPAC Name

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+)

Molecular Formula

C9H16Pt

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4

InChI Key

WNCWUCSNEKCAAI-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.